3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is a propanoic acid derivative featuring a sulfanyl (-S-) group on the central carbon. The sulfanyl group is connected to a methylene bridge (CH₂) linked to a carbamoyl moiety (CONH-), which is further attached to a 4-methylphenyl aromatic ring. This structure combines a polar carboxylic acid group with hydrophobic aromatic and thioether components, making it a versatile candidate for pharmaceutical and biochemical applications. The molecular formula is C₁₂H₁₅NO₃S, with a molecular weight of 253.31 g/mol .
The compound’s synthesis typically involves coupling reactions, such as thioether formation between a mercapto-propanoic acid derivative and a carbamoylated methylene intermediate. Its stability is influenced by the thioether group, which is less prone to oxidation than free thiols, and the carbamoyl linkage, which enhances structural rigidity.
Properties
IUPAC Name |
3-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)13-11(14)8-17-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWNUVCJQDPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 4-methylphenyl isocyanate with a suitable thiol compound, followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamoyl linkage. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to ensure proper solubility and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The sulfanyl group may also participate in redox reactions, modulating cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A detailed comparison of structurally related compounds is provided in Table 1.
Table 1: Comparative Analysis of 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic Acid and Analogues
Functional Group Impact on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, increasing the basicity of the adjacent carbamoyl NH group. In contrast, 4-nitrophenyl () and 4-bromophenyl () substituents are electron-withdrawing, reducing electron density on the carbamoyl group. This may decrease binding affinity to targets like enzymes or receptors .
- Sulfur-Containing Moieties: The thioether (-S-) group in the target compound improves oxidative stability compared to thiol (-SH) derivatives. However, it is less reactive than the sulfonamide (-SO₂NH-) group in 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid (), which exhibits stronger hydrogen-bonding capacity .
Ester vs. Carboxylic Acid :
Pharmacological and Industrial Relevance
- Protein Interaction Studies: Carbamoyl-substituted propanoic acids, such as (2S)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}propanoic acid (), have been studied for CXCL12/CXCR4 inhibition, suggesting the target compound may modulate similar pathways .
- Metabolic Stability : The triazole-containing analogue () demonstrates enhanced metabolic resistance due to its heterocyclic core, a feature absent in the target compound .
Biological Activity
3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid, with the chemical formula C12H15NO3S, is an organic compound that features a sulfanyl group attached to a propanoic acid backbone and a 4-methylphenylcarbamoyl group. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3S
- CAS Number : 397290-81-2
- Molecular Weight : 253.32 g/mol
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 253.32 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamoyl group may form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the sulfanyl group can participate in redox reactions, potentially modulating cellular oxidative stress pathways. These interactions may result in various biological effects, including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.
- Analgesic Properties : Preliminary studies suggest it may possess pain-relieving qualities.
Case Studies
- Antiproliferative Activity : A study evaluating the antiproliferative effects of various compounds found that structural modifications influenced efficacy against leukemic HL60 cells. While specific data for this compound is not available, the findings underline the importance of structural characteristics in modulating biological activity .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar functional groups can inhibit key metabolic pathways. This suggests that this compound might exhibit similar inhibitory effects on relevant enzymes involved in inflammatory or cancerous processes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid | Chlorine atom instead of methyl | Potentially different reactivity |
| 3-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)propanoic acid | Nitro group on phenyl ring | Altered reactivity and potential toxicity |
This comparative analysis highlights how small changes in structure can lead to significant differences in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
